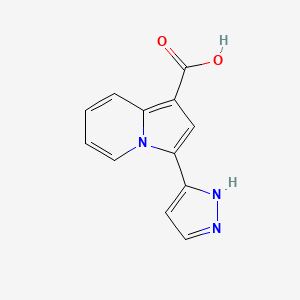

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid

Description

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid (CAS: 1263180-59-1) is a heterocyclic compound with the molecular formula C₁₂H₉N₃O₂ and a molecular weight of 227.22 g/mol . Structurally, it combines an indolizine core fused with a pyrazole ring and a carboxylic acid group, conferring unique electronic and steric properties.

Key physicochemical properties include:

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYVKWOCYMJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid typically involves the cyclocondensation of suitable precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions. These methods are designed to improve yield and efficiency while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group and pyrazole ring enable nucleophilic and electrophilic substitutions under controlled conditions:

a. Carboxylic Acid Derivative Formation

The -COOH group undergoes esterification or amidation:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC to yield methyl/ethyl esters .

-

Amidation : Reacts with amines (e.g., 2,3-diaminopyridine) via acid chloride intermediates to form carboxamide derivatives .

b. Pyrazole Ring Substitution

Electrophilic substitution occurs at the pyrazole C4 position under nitration (HNO₃/H₂SO₄) or halogenation (SO₂Cl₂) . For example:

Cyclocondensation Reactions

The compound participates in one-pot multicomponent reactions to form fused heterocycles:

Oxidation and Reduction

a. Oxidation

-

The indolizine ring undergoes oxidation with KMnO₄/H⁺ to form hydroxylated derivatives .

-

The pyrazole C3 position is oxidized to ketones using CrO₃ .

b. Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indolizine double bond to tetrahydroindolizine derivatives .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 4-chloro or 4-bromo) enable metal-catalyzed couplings:

| Reaction | Catalyst/Base | Product Application | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl hybrids for drug discovery | |

| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynyl-linked bioactive agents |

Biological Activity-Linked Reactions

-

Anticancer derivatives : Reacts with trifluoromethylpyrazole via click chemistry to form c-Met/VEGFR-2 inhibitors (IC₅₀: 0.026 µM) .

-

Antimicrobial agents : Forms Schiff bases with hydrazines, showing moderate antibacterial activity against S. aureus .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| Carboxylic acid | Esterification/Amidation | DCC, SOCl₂, ROH/R-NH₂ |

| Pyrazole C4 | Nitration/Halogenation | HNO₃/H₂SO₄, SO₂Cl₂ |

| Indolizine C1–C2 | Cyclocondensation | Malononitrile, L-proline |

| Pyrazole N1 | Alkylation (e.g., methyl iodide) | CH₃I, K₂CO₃ |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing indolizine and pyrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, a study demonstrated that derivatives of indolizine could inhibit the proliferation of cancer cells by targeting the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

2. Anti-inflammatory Properties

The anti-inflammatory potential of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is being investigated for its ability to modulate inflammatory responses. Research has shown that similar compounds can reduce the expression of pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including resistant Gram-positive and Gram-negative bacteria. The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell membranes.

Agrochemical Applications

1. Fungicidal Activity

The structural characteristics of this compound suggest potential applications in agrochemistry, particularly as a fungicide. Compounds with similar structures have been shown to inhibit succinate dehydrogenase, an essential enzyme in fungal respiration. This inhibition can lead to effective control over various fungal pathogens affecting crops.

| Compound Name | Mechanism of Action | Target Pathogen |

|---|---|---|

| Fluxapyroxad | SDHI inhibitor | Zymoseptoria tritici |

| Bixafen | SDHI inhibitor | Botrytis cinerea |

| Pydiflumetofen | SDHI inhibitor | Alternaria species |

Material Science Applications

1. Organic Electronics

The unique electronic properties of indolizine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating pyrazole into the indolizine structure can enhance charge transport properties.

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of indolizine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing pyrazole-based fungicides were tested against common crop diseases. Results showed a significant reduction in disease incidence compared to untreated controls, demonstrating the practical applicability of these compounds in crop protection strategies.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in proton transfer processes, which are crucial for its biological activity. The presence of both pyrazole and indolizine rings allows it to participate in various intermolecular interactions, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Detailed Comparative Analysis

Structural Differences

Ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate replaces the carboxylic acid with an ester group, improving lipid solubility for membrane penetration .

Sulfonyl and triazole groups in 3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid may confer kinase inhibitory activity, a mechanism absent in the target compound .

Pharmacokinetic and Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group improves aqueous solubility relative to its ethyl ester analogue, which is more lipophilic .

- Stability : Indolizine derivatives generally exhibit greater metabolic stability than pyridine-based compounds due to reduced susceptibility to oxidation .

Biological Activity

3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and indolizine, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure includes:

- Indolizine ring : Known for anticancer and anticonvulsant properties.

- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.

- Carboxylic acid group : Enhances solubility and reactivity, facilitating interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that derivatives of this compound can inhibit the growth of cancer cells such as:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

The mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. For example, pyrazole derivatives have been reported to target:

- Topoisomerase II

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

The compound's unique dual heterocyclic nature may enhance its biological activity compared to other similar compounds .

Anti-inflammatory Effects

The presence of the pyrazole group suggests potential anti-inflammatory activities. Pyrazole derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- In Vitro Studies : An investigation into the cytotoxicity of this compound revealed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 1.3 to 4.4 µM for MCF-7 cells .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrazole and indolizine rings. Modifications can lead to enhanced activity against specific cancer types, indicating that careful design of derivatives could yield more potent compounds .

Data Summary

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(1H-Indol-3-yl)pyrazole-5-carboxylic acid | Indole-Pyrazole | Antimicrobial, anticancer |

| Pyrazole-4-carboxylic acid | Simple Pyrazole | Antimicrobial |

| Indolizine derivatives | Indolizine | Anticancer properties |

| 5-(4-Methylphenyl)-pyrazole | Substituted Pyrazole | Antidepressant activity |

The proposed mechanism for the biological activity of this compound involves:

Q & A

Basic: What are the common synthetic routes for 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid?

Methodological Answer:

The compound is synthesized via condensation reactions involving indolizine and pyrazole precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with pyrazole-containing reagents in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of indole-pyrazole hybrids use reflux conditions (3–5 hours) in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate pure crystals . Stoichiometric ratios (e.g., 1:1.1 for aldehyde to amine) and catalyst optimization (e.g., sodium acetate for deprotonation) are critical for yield improvement .

Basic: How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

Purity is assessed via high-performance liquid chromatography (HPLC) and melting point determination (e.g., mp ~204°C for analogous compounds) . Structural validation employs nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. For crystallography, programs like SHELXL refine structures against diffraction data, resolving bond lengths and angles with precision (R-factor < 5%) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or MS data often arise from tautomerism, impurities, or crystallographic disorder. To mitigate:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Validate crystallographic models using SHELX’s L.S. and SHELXD tools to refine occupancy ratios for disordered atoms .

- Cross-check purity via elemental analysis (C, H, N) and HPLC retention times .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Methodological Answer:

Key factors include:

- Catalyst selection : Sodium acetate enhances condensation by deprotonating reactive sites .

- Solvent optimization : Acetic acid acts as both solvent and proton donor, but mixed solvents (e.g., acetic acid/DMF) may improve solubility of intermediates .

- Reaction time : Monitoring via TLC ensures completion without side-product formation (e.g., over-refluxing leads to decarboxylation) .

- Stoichiometry : A slight excess of the aldehyde component (10% molar excess) drives the reaction to completion .

Advanced: What is the role of sodium acetate in the synthesis of indolizine-pyrazole hybrids?

Methodological Answer:

Sodium acetate serves dual roles:

Base catalyst : Deprotonates the pyrazole NH group, activating it for nucleophilic attack on the aldehyde carbonyl.

Buffering agent : Maintains mildly acidic conditions (pH 4–5) to prevent premature cyclization or decomposition of intermediates .

Advanced: How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Data collection : Use a diffractometer (Mo/Kα radiation) to measure reflections.

Structure solution : Employ SHELXT for phase retrieval via dual-space algorithms.

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks .

For macromolecular analogs (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 for scaling and merging .

Advanced: What structure-activity relationship (SAR) studies are feasible for this compound?

Methodological Answer:

SAR studies focus on modifying:

- Pyrazole substituents : Introduce electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.

- Indolizine carboxylate : Esterify or amidate the carboxylic acid to probe bioavailability .

- Hybrid scaffolds : Replace indolizine with triazolo-thiadiazine rings to assess bioactivity shifts (e.g., antimicrobial or kinase inhibition) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability is assessed via:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- Accelerated degradation studies : Expose to heat (40–60°C), UV light, or varying pH (2–12) for 1–4 weeks.

- HPLC monitoring : Detect degradation products (e.g., decarboxylated derivatives). Store at –20°C in inert atmospheres (argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.